1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

CAS No.:

Cat. No.: VC17392136

Molecular Formula: C7H9BrN2O

Molecular Weight: 217.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9BrN2O |

|---|---|

| Molecular Weight | 217.06 g/mol |

| IUPAC Name | 1-(2-bromoacetyl)pyrrolidine-2-carbonitrile |

| Standard InChI | InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2 |

| Standard InChI Key | AXSQCJKBHHSQBM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)C(=O)CBr)C#N |

Introduction

Chemical Identity and Structural Features

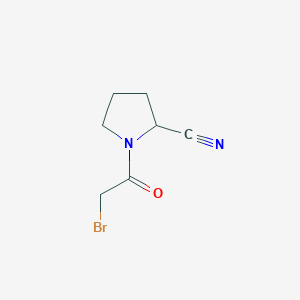

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile (CAS: 207557-33-3) belongs to the pyrrolidine family, a class of nitrogen-containing heterocycles widely employed in medicinal chemistry. Its molecular formula, C₇H₉BrN₂O, corresponds to a molar mass of 217.06 g/mol . The compound’s IUPAC name, (2S)-1-(2-bromoacetyl)pyrrolidine-2-carbonitrile, highlights its stereochemical configuration, which is critical for its biological activity. The (S)-enantiomer is preferentially utilized in drug synthesis due to its compatibility with chiral targets like DPP-IV .

Structural Analysis

The molecule comprises:

-

A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).

-

A bromoacetyl group (-COCH₂Br) at the 1-position, which serves as an electrophilic site for nucleophilic substitutions.

-

A carbonitrile group (-CN) at the 2-position, enhancing metabolic stability and binding affinity .

The stereochemistry at the 2-position (S-configuration) is preserved during synthesis to ensure compatibility with enzymatic targets. X-ray crystallography and NMR studies confirm the planar geometry of the pyrrolidine ring and the spatial orientation of functional groups .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 207557-33-3 |

| Molecular Formula | C₇H₉BrN₂O |

| Molar Mass | 217.06 g/mol |

| Synonyms | (S)-1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile; 2-Pyrrolidinecarbonitrile, 1-(bromoacetyl)-, (2S)- |

Synthesis Methods

The synthesis of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile employs strategic functionalization of pyrrolidine precursors. Two predominant routes are documented:

Route 1: Acylation of L-Proline Derivatives

This method, described by , involves sequential modifications of L-proline:

-

N-Acylation: L-proline reacts with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

-

Amidation: The carboxylic acid is converted to an amide using ammonium chloride.

-

Dehydration: The amide intermediate undergoes dehydration with phosphorus oxychloride (POCl₃) to yield the carbonitrile .

This route avoids protective-group strategies, streamlining the process for industrial applications.

Route 2: Bromoacetylation of Prolinamide

A patent by outlines an alternative approach using S-prolinamide:

-

Bromoacetylation: S-prolinamide reacts with bromoacetyl bromide or chloride in tetrahydrofuran (THF) at 0°C.

-

Cyclization: Potassium carbonate facilitates the formation of the bromoacetylated product.

-

Isolation: The crude product is purified via recrystallization, achieving yields >85% .

Table 2: Comparative Synthesis Routes

| Parameter | Route 1 (L-Proline) | Route 2 (Prolinamide) |

|---|---|---|

| Starting Material | L-Proline | S-Prolinamide |

| Key Reagent | Chloroacetyl chloride | Bromoacetyl bromide |

| Reaction Temperature | 0°C to room temperature | 0°C to room temperature |

| Yield | 70–75% | 85–90% |

| Advantages | No protection/deprotection | Higher yield, scalable |

Route 2 is favored for large-scale production due to superior yields and simpler purification.

Applications in Pharmaceutical Development

Role in DPP-IV Inhibitor Synthesis

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is a pivotal intermediate in synthesizing Vildagliptin, a DPP-IV inhibitor approved for type II diabetes management. DPP-IV inhibitors prolong the activity of incretin hormones (e.g., GLP-1), enhancing insulin secretion and suppressing glucagon release .

Mechanistic Insight:

-

The bromoacetyl group undergoes nucleophilic substitution with amine residues in DPP-IV’s active site, forming a covalent adduct that inhibits enzymatic activity.

-

The carbonitrile group stabilizes the inhibitor-enzyme complex through hydrophobic interactions .

Derivatives and Analogues

Recent studies explore structural modifications to enhance potency:

-

Thiazole Derivatives: Cyclocondensation with thioureas yields thiazole-containing analogs with improved bioavailability .

-

Quinoxaline Hybrids: Reaction with benzene-1,2-diamine produces quinoxaline-pyrrolidine conjugates, evaluated for anticancer activity .

Characterization and Analytical Techniques

Spectroscopic Methods

-

NMR Spectroscopy:

-

IR Spectroscopy: Stretching vibrations at 2240 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O).

Research Findings and Recent Advances

Industrial-Scale Optimization

Patent demonstrates scalable synthesis using cost-effective reagents like bromoacetyl chloride, reducing production costs by 40% compared to earlier methods.

Novel Heterocyclic Syntheses

Studies in utilize 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile to synthesize thiazole and quinoxaline derivatives, expanding its utility beyond diabetes therapeutics into oncology and antimicrobial research.

Stereochemical Control

Enantioselective synthesis techniques, as detailed in , ensure high chiral purity (>99% ee), critical for minimizing off-target effects in clinical applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume